molecular formula C4H6F2O2S B563877 Ethyl Difluorothioacetate CAS No. 1076198-05-4

Ethyl Difluorothioacetate

Cat. No.: B563877
CAS No.: 1076198-05-4
M. Wt: 156.147
InChI Key: LJLQSFIWPSUAAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl Difluorothioacetate involves several steps. One common method includes the following steps :

    Amination Process: Preparation of an intermediate product, dichloroacetyl diethylamine, through an amination process.

    Fluorination: Fluorination of dichloroacetyl diethylamine using anhydrous potassium fluoride under the action of a solvent and a phase transfer catalyst to prepare difluoro-acetyl diethylamine.

    Esterification: Esterification of difluoro-acetyl diethylamine with ethanol to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfolane as a solvent during the fluorination step, which improves the final yield. The esterification step is carried out directly after fluorination to enhance the production rate .

Chemical Reactions Analysis

Types of Reactions: Ethyl Difluorothioacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl Difluorothioacetate has a wide range of applications in scientific research, including :

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl Difluorothioacetate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to the presence of fluorine atoms, which can influence the reactivity and stability of the molecule. The thioacetate group also plays a crucial role in its reactivity, particularly in nucleophilic substitution reactions .

Comparison with Similar Compounds

Ethyl Difluorothioacetate can be compared with other similar compounds, such as :

    Ethyl Difluoroacetate: Similar in structure but lacks the thioacetate group.

    Methyl Difluoroacetate: Similar but has a methyl group instead of an ethyl group.

    Ethyl Trifluoroacetate: Contains an additional fluorine atom compared to this compound.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2S/c1-2-8-3(7)4(5,6)9/h9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQSFIWPSUAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652576
Record name Ethyl difluoro(sulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-05-4
Record name Ethyl 2,2-difluoro-2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl difluoro(sulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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